molecular formula C9H15N3O3 B14080424 2,4,6-Triethoxy-1,3,5-triazine CAS No. 884-43-5

2,4,6-Triethoxy-1,3,5-triazine

Cat. No.: B14080424
CAS No.: 884-43-5
M. Wt: 213.23 g/mol
InChI Key: ZLKYBXDNXFQYDL-UHFFFAOYSA-N
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Description

2,4,6-Triethoxy-1,3,5-triazine is an organic compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles that have been widely studied due to their diverse applications in various fields such as agriculture, medicine, and materials science. The compound this compound is characterized by three ethoxy groups attached to the triazine ring, which can influence its chemical reactivity and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triethoxy-1,3,5-triazine typically involves the reaction of cyanuric chloride with ethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atoms on the cyanuric chloride are replaced by ethoxy groups. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and concentration of reactants, are carefully controlled to ensure efficient production. The product is then purified using techniques such as recrystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Triethoxy-1,3,5-triazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The ethoxy groups can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The triazine ring can participate in redox reactions, although these are less common.

    Hydrolysis: The ethoxy groups can be hydrolyzed to form the corresponding hydroxyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols can be used under basic or neutral conditions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ethoxy groups.

Major Products Formed:

    Nucleophilic Substitution: Products include substituted triazines with various functional groups.

    Oxidation and Reduction: Products depend on the specific redox conditions but may include oxidized or reduced triazine derivatives.

    Hydrolysis: Hydrolyzed products include hydroxyl-substituted triazines.

Scientific Research Applications

2,4,6-Triethoxy-1,3,5-triazine has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives and as a reagent in organic synthesis.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: Triazine derivatives, including this compound, are explored for their potential therapeutic properties, such as anticancer and antimicrobial activities.

    Industry: It is used in the production of polymers, dyes, and agrochemicals due to its stability and reactivity

Mechanism of Action

The mechanism of action of 2,4,6-Triethoxy-1,3,5-triazine depends on its specific application. In general, the compound can interact with various molecular targets through its ethoxy groups and triazine ring. For example, in biological systems, it may inhibit enzymes or interact with nucleic acids, leading to its bioactivity. The exact pathways and molecular targets can vary based on the specific context of its use .

Comparison with Similar Compounds

    2,4,6-Trimethoxy-1,3,5-triazine: Similar structure but with methoxy groups instead of ethoxy groups.

    2,4,6-Trichloro-1,3,5-triazine: Chlorine atoms instead of ethoxy groups, commonly used as a precursor in triazine synthesis.

    2,4,6-Triamino-1,3,5-triazine: Amino groups instead of ethoxy groups, known for its use in melamine resins.

Uniqueness: The ethoxy groups provide a balance between hydrophilicity and hydrophobicity, making the compound versatile for various chemical and biological applications .

Properties

CAS No.

884-43-5

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

2,4,6-triethoxy-1,3,5-triazine

InChI

InChI=1S/C9H15N3O3/c1-4-13-7-10-8(14-5-2)12-9(11-7)15-6-3/h4-6H2,1-3H3

InChI Key

ZLKYBXDNXFQYDL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)OCC)OCC

Origin of Product

United States

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